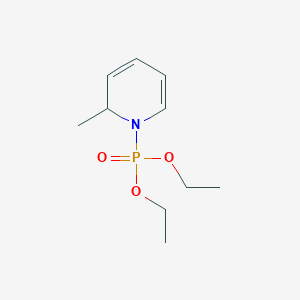
Diethyl (2-methylpyridin-1(2H)-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-methylpyridin-1(2H)-yl)phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It features a phosphonate group attached to a 2-methylpyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-methylpyridin-1(2H)-yl)phosphonate typically involves the reaction of 2-methylpyridine with diethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the phosphonate ester. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-methylpyridin-1(2H)-yl)phosphonate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
Diethyl (2-methylpyridin-1(2H)-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other organophosphorus compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphorus-containing compounds.
Medicine: Research into its potential as a drug precursor or active pharmaceutical ingredient is ongoing, particularly in the field of cancer therapy.
Industry: It finds applications in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diethyl (2-methylpyridin-1(2H)-yl)phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (2-pyridyl)phosphonate
- Diethyl (3-methylpyridin-1(2H)-yl)phosphonate
- Diethyl (4-methylpyridin-1(2H)-yl)phosphonate
Uniqueness
Diethyl (2-methylpyridin-1(2H)-yl)phosphonate is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to its analogs.
Properties
CAS No. |
53268-01-2 |
|---|---|
Molecular Formula |
C10H18NO3P |
Molecular Weight |
231.23 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-2-methyl-2H-pyridine |
InChI |
InChI=1S/C10H18NO3P/c1-4-13-15(12,14-5-2)11-9-7-6-8-10(11)3/h6-10H,4-5H2,1-3H3 |
InChI Key |
HPQOVUURHSJNLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(N1C=CC=CC1C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



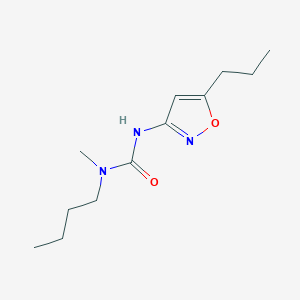

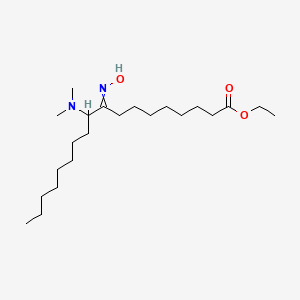
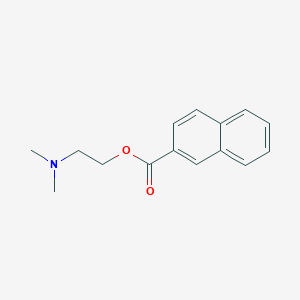

![N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine](/img/structure/B14639016.png)
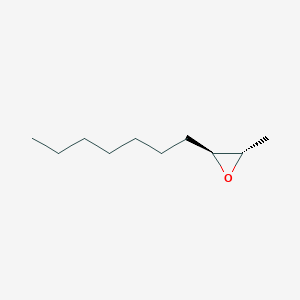

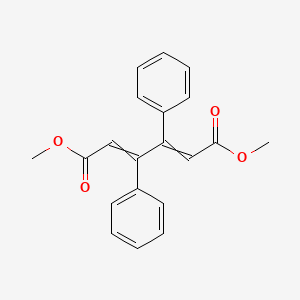
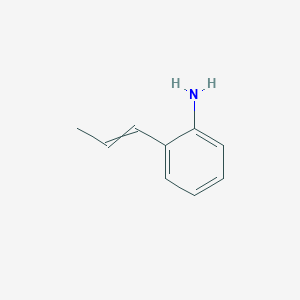

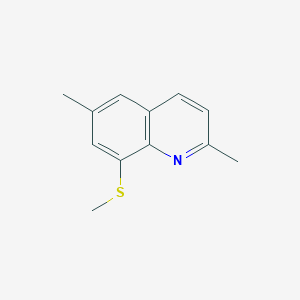
![Methanone, phenyl[2-phenyl-3-(3-phenyl-5-isoxazolyl)cyclopropyl]-](/img/structure/B14639062.png)
